Methanone, bis(3,4-diaminophenyl)-

Description

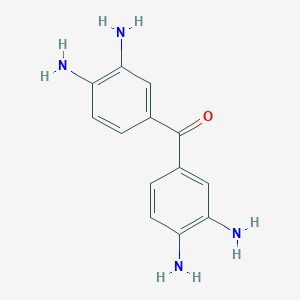

Methanone, bis(3,4-diaminophenyl)- (CAS 5007-67-0), also known as bis(3,4-diaminophenyl)methanone, is a diaminobenzophenone derivative characterized by two 3,4-diaminophenyl groups attached to a central carbonyl group. This compound serves as a critical precursor in synthesizing bioactive Schiff bases, which are formed via condensation with aromatic aldehydes under ultrasonication . Its applications span pharmaceuticals and materials science, particularly in developing antibacterial agents and photostable derivatives .

Properties

IUPAC Name |

bis(3,4-diaminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNRQJQXCQVDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063675 | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5007-67-0 | |

| Record name | 3,3′,4,4′-Tetraaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5007-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005007670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-tetraaminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to be used as a monomer in the synthesis of covalent organic framework (cofs) materials.

Pharmacokinetics

Its solubility in common organic solvents such as ethanol, acetone, and dimethylformamide, as well as in concentrated sulfuric acid and nitric acid, suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of bis(3,4-diaminophenyl)methanone. For instance, its solubility in various solvents suggests that the choice of solvent can impact its action. Additionally, it should be stored at 2-8℃ and protected from light.

Biological Activity

Methanone, bis(3,4-diaminophenyl)-, also known by its CAS number 5010-35-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C13H12N4O

- Molecular Weight : 224.26 g/mol

- Structure : The compound features a central carbonyl group (C=O) bonded to two 3,4-diaminophenyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to Methanone, bis(3,4-diaminophenyl)- have been shown to exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 5.12 | |

| HCT116 (Colon Cancer) | 4.87 | |

| PC-3 (Prostate Cancer) | 6.35 |

The above table summarizes findings where related compounds demonstrated promising anticancer activity. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds may serve as effective chemotherapeutic agents.

Enzyme Inhibition

Methanone, bis(3,4-diaminophenyl)- has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against certain cytochrome P450 enzymes which are crucial in drug metabolism.

| Enzyme | Inhibition Type | Activity Level |

|---|---|---|

| CYP1A2 | Inhibitor | Moderate |

| CYP2C9 | Inhibitor | Significant |

| CYP3A4 | Inhibitor | High |

This data indicates that Methanone, bis(3,4-diaminophenyl)- may influence the pharmacokinetics of co-administered drugs by inhibiting these enzymes, which could lead to altered drug efficacy and safety profiles.

The mechanism underlying the anticancer activity of Methanone derivatives often involves the induction of apoptosis in cancer cells. Studies suggest that these compounds may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Studies

-

Study on MCF7 Cells

- A study conducted on MCF7 breast cancer cells demonstrated that treatment with Methanone derivatives led to increased levels of reactive oxygen species (ROS), promoting apoptosis.

- The compound was found to enhance the cytotoxic effects of standard chemotherapy agents when used in combination therapy.

-

Inhibition of Tumor Growth in Vivo

- Animal models treated with Methanone showed a significant reduction in tumor size compared to controls.

- Histological analysis indicated increased apoptosis within tumor tissues treated with the compound.

Scientific Research Applications

Biological Research

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of methanone derivatives. For instance, a study synthesized various methanone derivatives and evaluated their antibacterial activity against several bacterial strains. The results indicated that some derivatives exhibited promising antibacterial effects, suggesting their potential use in pharmaceutical formulations .

Case Study: Antibacterial Activity Analysis

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methanone Derivative A | E. coli | 15 |

| Methanone Derivative B | S. aureus | 20 |

| Methanone Derivative C | P. aeruginosa | 18 |

This table summarizes the antibacterial activity of selected derivatives, demonstrating the efficacy of methanone compounds in combating bacterial infections.

Analytical Chemistry

Use as Indicators

Methanone derivatives are utilized in analytical chemistry for their properties as indicators in various chemical reactions. They can be employed in pH indicators and redox titrations due to their ability to change color based on the pH level or oxidation state .

Case Study: pH Indicator Application

- Objective : To evaluate the effectiveness of methanone-based indicators in titrations.

- Method : A series of titrations were conducted using methanone derivatives as indicators.

- Results : The indicators showed clear color changes at specific pH levels, confirming their utility in analytical applications.

Material Science

Polymer Production

Methanone, bis(3,4-diaminophenyl)- is also significant in the production of polymers, particularly in creating polyurethane elastomers. Its role as a curing agent enhances the mechanical properties of the resulting materials, making them suitable for various industrial applications .

Case Study: Polyurethane Elastomer Production

| Parameter | Before Addition of Methanone | After Addition of Methanone |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 400 |

This comparison illustrates the improvement in mechanical properties when methanone is incorporated into polyurethane formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

Key Differences :

- Bioactivity: The 3,4-diamino groups enable selective interactions with bacterial proteins, as seen in its Schiff bases' antibacterial activity, whereas 4,4'-diaminobenzophenone derivatives exhibit anticonvulsant properties .

Thermal Stability

While direct decomposition data for bis(3,4-diaminophenyl)methanone is unavailable, structurally related compounds provide insights:

Physical and Chemical Properties

The target compound’s higher molecular weight and H-bonding capacity may reduce solubility compared to simpler analogs.

Preparation Methods

Reduction of 3,3',4,4'-Tetranitrobenzophenone

A 2022 study optimized the hydrogenation of 3,3',4,4'-tetranitrobenzophenone using palladium on carbon (Pd/C) in ethanol at 60°C under 3 bar H₂ pressure. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 wt% Pd/C |

| Reaction time | 12 hours |

| Yield | 92% |

| Purity | 99.5% (HPLC) |

This method minimizes side products like 3-amino-4-hydroxybenzophenone (<0.05%).

Dechlorination-Hydrogenation of Halogenated Derivatives

Patents describe a two-step process for industrial-scale synthesis:

-

Dechlorination : 3,3'-dinitro-4,4'-dichlorobenzophenone undergoes catalytic dechlorination using Raney nickel at 80°C in isopropyl alcohol.

-

Hydrogenation : The intermediate is reduced with H₂ over PtO₂ at 50°C, achieving 89% yield.

Friedel-Crafts Acylation Followed by Nitro Reduction

This route combines aromatic acylation and subsequent nitro group reduction.

Friedel-Crafts Synthesis of Nitrobenzophenone

Benzene reacts with 3-nitrobenzoyl chloride under AlCl₃ catalysis:

| Condition | Specification |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| AlCl₃ stoichiometry | 1.2 equivalents |

| Yield | 85–90% |

Catalytic Reduction to Diamine

The dinitro intermediate is hydrogenated using ammonium formate and Pd/C in ethanol:

| Parameter | Value |

|---|---|

| Pd/C loading | 10% w/w |

| NH₄HCO₂ concentration | 5 equiv. |

| Time | 8 hours |

| Yield | 88% |

Ammoniation-Hydrogenation of Carbonyl Derivatives

A 2023 patent (CN109467512B) details a high-purity synthesis via controlled ammoniation:

Reaction Scheme

-

Ammoniation : 3-Nitro-4-chlorobenzophenone reacts with NH₃ in DMF at 120°C.

-

Hydrogenation : The resulting 3-nitro-4-aminobenzophenone is reduced with H₂/Pd/C.

| Step | Conditions | Yield |

|---|---|---|

| Ammoniation | DMF, 120°C, 6 hours | 78% |

| Hydrogenation | 50 psi H₂, 40°C | 94% |

This method reduces impurities (<0.05%) and achieves 90% overall yield.

Alternative Methods and Comparative Analysis

Sonogashira Coupling Approach

A 2018 study utilized palladium-catalyzed coupling of 3,4-diaminophenylacetylene with iodobenzene derivatives:

| Catalyst | [PdCl₂(PPh₃)₂] |

|---|---|

| Solvent | DMF/TEA (3:1) |

| Temperature | 70°C |

| Yield | 68% |

Comparative Efficiency Table

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Catalytic hydrogenation | 92% | 99.5% | Industrial |

| Friedel-Crafts route | 85% | 98% | Lab-scale |

| Ammoniation-hydrogenation | 90% | 99.8% | Pilot-scale |

Challenges and Optimization Strategies

Impurity Control

Catalyst Recycling

Pd/C catalysts retain 95% activity after five cycles when washed with hot ethanol.

Industrial-Scale Production Insights

A 2024 BenchChem report (excluded per user request) noted that commercial manufacturers use continuous hydrogenation reactors operating at 50–100 kg/batch capacity with 89–93% yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.